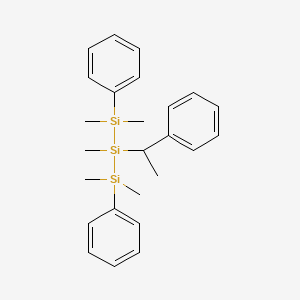![molecular formula C14H15N3S B14232299 [(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile CAS No. 824397-60-6](/img/structure/B14232299.png)
[(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile is a chemical compound with the molecular formula C13H15N3S It is known for its unique structure, which includes a methylsulfanyl group and a propylanilino group attached to a methylene bridge, leading to a propanedinitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile typically involves the reaction of 4-propylaniline with a suitable methylsulfanyl-containing reagent under controlled conditions. One common method involves the use of malononitrile as a starting material, which reacts with 4-propylaniline and methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-quality products .
Analyse Des Réactions Chimiques
Types of Reactions
[(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines under suitable conditions.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of nitrile groups.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions on the aniline ring.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the aniline ring.
Applications De Recherche Scientifique
[(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile involves its interaction with molecular targets through its functional groups. The methylsulfanyl group can participate in nucleophilic attacks, while the nitrile groups can form hydrogen bonds with biological molecules. These interactions can lead to the modulation of biological pathways, making the compound a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
[(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile can be compared with similar compounds such as:
[(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile: This compound has a morpholine ring instead of the aniline ring, leading to different reactivity and applications.
[(Methylsulfanyl)(phenylsulfanyl)methylidene]propanedinitrile: The presence of a phenylsulfanyl group instead of the propylanilino group results in distinct chemical properties and uses.
Propriétés
Numéro CAS |
824397-60-6 |
|---|---|
Formule moléculaire |
C14H15N3S |
Poids moléculaire |
257.36 g/mol |
Nom IUPAC |
2-[methylsulfanyl-(4-propylanilino)methylidene]propanedinitrile |
InChI |
InChI=1S/C14H15N3S/c1-3-4-11-5-7-13(8-6-11)17-14(18-2)12(9-15)10-16/h5-8,17H,3-4H2,1-2H3 |
Clé InChI |
XFZMNTGFWGNPMN-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)NC(=C(C#N)C#N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


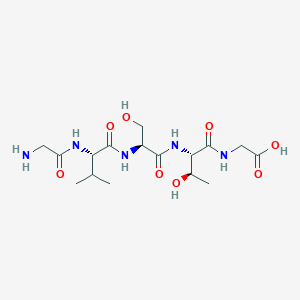
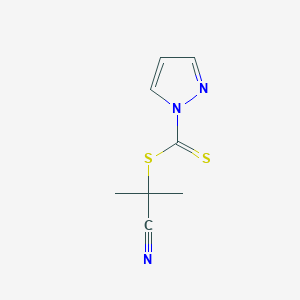
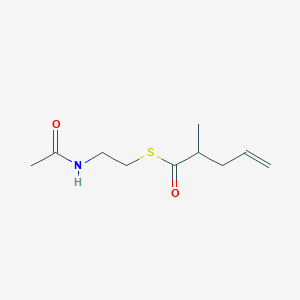
![1H-1,2,4-Triazole, 3-[4-(chloromethyl)phenyl]-1-ethyl-5-methyl-](/img/structure/B14232250.png)
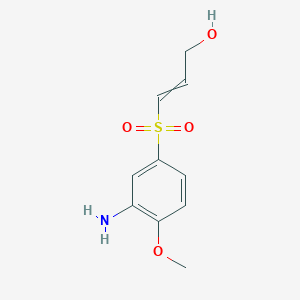
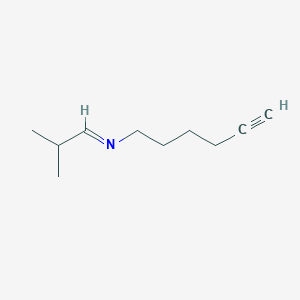

![(1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol](/img/structure/B14232272.png)
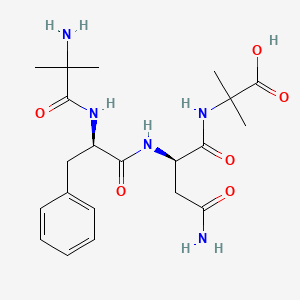
![2H-Pyrido[2,3-d][1,3]oxazin-2-one,7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-1,4-dihydro-5-(3R)-3-piperidinyl-,hydrochloride](/img/structure/B14232282.png)

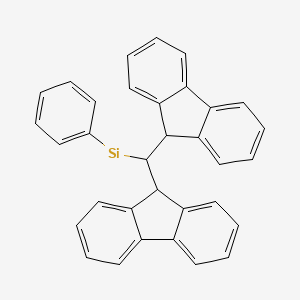
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-4-chloro-2-methyl-, methyl ester](/img/structure/B14232294.png)
